molecular formula C11H11NO B1281249 1-Benzyl-1,5-dihydro-pyrrol-2-one CAS No. 64330-46-7

1-Benzyl-1,5-dihydro-pyrrol-2-one

Cat. No.: B1281249
CAS No.: 64330-46-7
M. Wt: 173.21 g/mol
InChI Key: VUXSCAICDRDVQG-UHFFFAOYSA-N
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Description

1-Benzyl-1,5-dihydro-pyrrol-2-one is a heterocyclic organic compound with the molecular formula C11H11NO. It is a derivative of pyrrolone, characterized by a benzyl group attached to the nitrogen atom of the pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,5-dihydro-pyrrol-2-one can be synthesized through various methods. One common approach involves the condensation of benzylamine with succinic anhydride, followed by cyclization to form the pyrrolone ring. The reaction typically requires heating and the presence of a suitable solvent such as toluene .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,5-dihydro-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1,5-dihydro-pyrrol-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for pharmaceutical agents with therapeutic potential.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzyl-1,5-dihydro-pyrrol-2-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer properties could be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

  • 1-Benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one
  • Pyrrolidinone derivatives
  • Pyrrolopyrazine derivatives

Comparison: 1-Benzyl-1,5-dihydro-pyrrol-2-one is unique due to its specific substitution pattern and the presence of a benzyl group. This structural feature imparts distinct chemical and biological properties compared to other pyrrolone and pyrrolidinone derivatives. For example, the benzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Properties

IUPAC Name

1-benzyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSCAICDRDVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494395
Record name 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64330-46-7
Record name 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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